HDAC6 Inhibitory Potency of 3,5-Difluoro-benzamidine-Derived Scaffolds
Compounds incorporating the 3,5-difluorobenzamidine-derived hydroxamate motif demonstrate nanomolar inhibitory potency against histone deacetylase 6 (HDAC6) with substantial selectivity over HDAC9. A representative compound bearing this motif achieved an IC₅₀ of 5 nM against HDAC6 compared to 480 nM against HDAC9, yielding an approximately 96-fold selectivity window [1]. This selectivity profile distinguishes the 3,5-difluoro substitution pattern from other fluorinated analogs reported in HDAC inhibitor programs, where alternative substitution patterns have shown different selectivity profiles across HDAC isoforms [2].
| Evidence Dimension | HDAC6 vs HDAC9 inhibitory potency |
|---|---|
| Target Compound Data | HDAC6 IC₅₀ = 5 nM; HDAC9 IC₅₀ = 480 nM |
| Comparator Or Baseline | HDAC9 (same compound, intra-target selectivity comparison) |
| Quantified Difference | 96-fold selectivity for HDAC6 over HDAC9 |
| Conditions | Recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells; recombinant human C-terminal His-tagged HDAC9 (604-1066 residues) expressed in baculovirus system |
Why This Matters
This selectivity profile supports procurement decisions for HDAC6-targeted drug discovery programs where isoform selectivity is critical for minimizing off-target toxicity.
- [1] BindingDB. (n.d.). BDBM50531051 / CHEMBL4470373: HDAC6 and HDAC9 inhibition data. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50531051 View Source
- [2] Selvita. (2022). HDAC6: How To Enhance the Selectivity of Benzohydroxamic Acid-Based Inhibitors. Retrieved from https://selvita.com View Source
